1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
Description
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a pyrazole-derived compound characterized by a tert-butyl group at the 1-position of the pyrazole ring, methyl substituents at the 3- and 5-positions, and an aminophenylbutanone moiety. Its crystallographic refinement and structural analysis would typically employ tools like SHELXL for small-molecule refinement and WinGX/ORTEP for visualization .
Properties
Molecular Formula |
C20H29N3O |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[4-[(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C20H29N3O/c1-7-8-19(24)16-9-11-17(12-10-16)21-13-18-14(2)22-23(15(18)3)20(4,5)6/h9-12,21H,7-8,13H2,1-6H3 |
InChI Key |
KTHROGQUWJWPME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and coupling with the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound revolve around its potential therapeutic effects:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome disorders including type 2 diabetes and obesity. The inhibition of this enzyme can help manage conditions related to insulin resistance and hypertension .
- CNS Disorders : There is evidence suggesting that pyrazole derivatives may be beneficial in treating central nervous system disorders. The compound could potentially aid in managing cognitive impairments and conditions like Alzheimer's disease due to its pharmacological profile that influences neurotransmitter systems .
Potential for Drug Development
The unique structural features of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one position it as a candidate for drug development:
| Feature | Description |
|---|---|
| Target Enzymes | Potential inhibition of 11β-HSD1 |
| Therapeutic Areas | Metabolic syndrome, CNS disorders |
| Mechanism of Action | Modulation of enzymatic pathways involved in glucose metabolism and neuroprotection |
| Research Status | Preliminary studies suggest efficacy; further research required |
Mechanism of Action
The mechanism of action of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights into methodologies for comparative analysis can be inferred from the tools described:
Structural Comparison
Pyrazole derivatives are often compared based on:
Aromatic system geometry : The pyrazole ring’s planarity and substituent positions (3,5-dimethyl) affect electronic properties, which can be analyzed via SHELXL-refined crystallographic data .
Linker flexibility: The butanone-phenyl-amino linker may confer conformational flexibility relative to rigid analogs (e.g., benzene-linked pyrazoles).
Crystallographic and Computational Tools
- SHELX suite : Critical for refining bond lengths, angles, and displacement parameters. For example, SHELXL’s improved constraints (post-2008 updates) enable precise comparison of similar compounds’ thermal motion and hydrogen-bonding networks .
- WinGX/ORTEP : Used to visualize anisotropic displacement ellipsoids and molecular packing, aiding in identifying steric clashes or packing efficiencies that differentiate analogs .
Hypothetical Data Table
While specific data are unavailable, a generalized comparison framework might include:
Research Findings and Limitations
SHELX in Structural Studies : The compound’s refinement would benefit from SHELXL’s robust handling of twinned data and high-resolution structures, though its functional properties (e.g., bioactivity) remain unaddressed in the evidence .
Gaps in Evidence: No direct pharmacological or synthetic data are provided. Comparative solubility, stability, or binding affinity data would typically require experimental or computational studies beyond crystallography.
Biological Activity
The compound 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one , often referred to as a derivative of pyrazole, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.40 g/mol. The structure features a tert-butyl group and a pyrazole ring, which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that compounds containing pyrazole derivatives exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers.
- Antimicrobial Properties : Certain pyrazole derivatives display activity against various bacterial and fungal strains.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to the target compound have shown IC50 values ranging from 2.76 µM to 9.27 µM against various human tumor cell lines, indicating potent antitumor activity ( ).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a related pyrazole derivative on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
These findings suggest that modifications to the pyrazole structure can enhance its anticancer efficacy ( ).
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, this compound has also been studied for its anti-inflammatory and antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity against specific strains ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
